(3Z)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
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Overview
Description
It is known for its role in inhibiting microtubule polymerization, making it a valuable tool in the study of cell division and cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TN-16 involves multiple steps, including the formation of key intermediates through specific reaction conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of TN-16 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
TN-16 undergoes various chemical reactions, including:
Oxidation: TN-16 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert TN-16 into reduced forms with different biological activities.
Substitution: TN-16 can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of TN-16 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from the reactions of TN-16 depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives with varying biological activities .
Scientific Research Applications
TN-16 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a tool to study reaction mechanisms.
Biology: Employed in cell biology research to study microtubule dynamics and cell division.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit microtubule polymerization.
Industry: Utilized in the development of new drugs and as a reference compound in quality control.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds to TN-16 include other microtubule inhibitors such as:
Colchicine: A well-known microtubule inhibitor used in the treatment of gout.
Vinblastine: A chemotherapy drug that inhibits microtubule formation.
Paclitaxel: Another chemotherapy agent that stabilizes microtubules and prevents their disassembly.
Uniqueness
TN-16 is unique in its specific binding affinity and inhibition profile compared to other microtubule inhibitors. Its distinct chemical structure allows for unique interactions with tubulin, making it a valuable tool for studying microtubule dynamics and developing new therapeutic agents .
Properties
IUPAC Name |
(3Z)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(20-15-10-6-3-7-11-15)17-18(22)16(21-19(17)23)12-14-8-4-2-5-9-14/h2-11,16,20H,12H2,1H3,(H,21,23)/b17-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSXUGYAGMSUTN-LGMDPLHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C(NC1=O)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C(=O)C(NC1=O)CC2=CC=CC=C2)/NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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